Acetochlor

Catalog No.
S596901
CAS No.
34256-82-1
M.F
C14H20ClNO2
M. Wt
269.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetochlor

CAS Number

34256-82-1

Product Name

Acetochlor

IUPAC Name

2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

InChI

InChI=1S/C14H20ClNO2/c1-4-12-8-6-7-11(3)14(12)16(10-18-5-2)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3

InChI Key

VTNQPKFIQCLBDU-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1N(COCC)C(=O)CCl)C

Solubility

In water, 233 mg/L at 25 °C
Soluble in 1,2-dichloroethane, p-xylene, n-heptane
Soluble in alcohol, acetone, toluene, carbon tetrachloride
Soluble in diethyl ether, benzene, chloroform, ethyl acetate

Synonyms

2-Chloro-N-(ethoxy-methyl)-N-(2-ethyl-6-methylphenyl)acetamide; 2’-Ethyl-6’-methyl-N-(ethoxymethyl)-2-chloroacetanilide; Acenit; Acetal; Acetal (herbicide); Acetochlor; Azetochlor; Guardian; Guardian (herbicide); Harness; Henaisi; MG 02; MON 097; Nev

Canonical SMILES

CCC1=CC=CC(=C1N(COCC)C(=O)CCl)C

Herbicidal Properties and Mode of Action

Acetochlor is a widely used pre-emergent herbicide belonging to the chloroacetanilide class. Scientific research has primarily focused on its effectiveness in controlling weeds in various agricultural settings. Studies have demonstrated its efficacy against a broad spectrum of grasses and broadleaf weeds in crops like corn, soybeans, cotton, and peanuts []. The herbicidal action of acetochlor disrupts cell division in germinating weeds by inhibiting fatty acid synthesis, ultimately leading to their death [].

Environmental Fate and Degradation

Understanding the environmental fate and degradation of acetochlor is crucial for assessing its potential impact on the environment. Research has investigated its behavior in soil and water, including factors influencing its persistence and degradation rates. Studies have shown that various factors, such as soil type, microbial activity, and temperature, can significantly impact acetochlor degradation []. Additionally, research has explored the identification and characterization of acetochlor metabolites formed during degradation processes [].

Potential Environmental Impacts

The potential environmental impacts of acetochlor are a significant area of scientific inquiry. Research has examined the potential for acetochlor to contaminate surface and groundwater, particularly in areas with intensive agricultural practices []. Additionally, studies have investigated the potential effects of acetochlor on non-target organisms, including soil microbes, aquatic invertebrates, and wildlife [].

Acetochlor is a selective herbicide belonging to the class of chloroacetanilides, primarily utilized for controlling a broad spectrum of annual grasses, sedge, and broadleaf weeds in corn cultivation. Developed by Monsanto Company and Zeneca, acetochlor functions by inhibiting specific enzymatic pathways involved in plant growth, particularly elongase inhibition and the inhibition of geranylgeranyl pyrophosphate cyclization enzymes, which are integral to the gibberellin biosynthetic pathway . Its chemical structure is represented as C₁₄H₂₀ClNO₂, featuring a chloroacetyl group that contributes to its herbicidal properties .

Acetochlor's herbicidal action primarily targets germinating seedlings. It disrupts plant growth by inhibiting enzymes involved in two key pathways:

  • Elongase inhibition: Acetochlor disrupts cell wall formation by inhibiting elongase enzymes, essential for cell elongation [].
  • Gibberellin pathway: It interferes with the synthesis of gibberellins, plant hormones crucial for seed germination and shoot growth, by inhibiting geranylgeranyl pyrophosphate (GGPP) cyclization enzymes [].

This dual mode of action effectively controls weed growth in agricultural settings.

Physical and Chemical Properties

  • Molar mass: 269.767 g/mol []
  • Formula: C14H20ClNO2 []
  • Density: 1.1 g/cm³ []
  • Solubility in water: 223 ppm (parts per million) []
  • Melting point: Not readily available
  • Boiling point: Decomposes before boiling []

While classified as a low-acute toxicity herbicide [], acetochlor poses several safety concerns:

  • Carcinogenicity: The Environmental Protection Agency (EPA) classifies acetochlor as a probable human carcinogen, with potential to cause nasal tumors through a specific metabolite [].
  • Endocrine disruption: Studies suggest acetochlor may disrupt thyroid hormone function [].
  • Environmental impact: Due to its persistence in soil and potential for water contamination, acetochlor raises concerns about ecological effects on non-target organisms [].

  • Formation of Anilide: Acetochlor is synthesized from 2-ethyl-6-methylaniline through a reaction with chloroacetyl chloride, resulting in the formation of an anilide .
  • Ether Formation: The anilide is further treated with chloromethyl ethyl ether in the presence of sodium hydroxide, leading to the production of acetochlor .
  • Oxidation Reactions: Acetochlor can undergo oxidation reactions in the environment, where hydroxyl radicals can react with it to form various degradation products .

Acetochlor can be synthesized through various methods:

  • Traditional Method: The conventional synthesis route involves reacting 2-ethyl-6-methylaniline with chloroacetyl chloride to form an anilide, followed by treatment with chloromethyl ethyl ether and sodium hydroxide .
  • Methylene Technique: A novel method involves a methylene technique that enhances yield and purity during synthesis. This method emphasizes controlling reaction conditions such as pH and temperature to optimize acetochlor production .

Acetochlor is primarily employed in agriculture for weed control in corn fields. It is particularly effective against a variety of weeds that compete with crops for nutrients and water. In the United States, it has been registered by the Environmental Protection Agency as a substitute for other herbicides like atrazine due to its efficacy and lower environmental impact when used correctly . Specific applications include:

  • Pre-emergence application before weed germination.
  • Pre-planting application with soil incorporation at rates around 5 liters per hectare .

Research on acetochlor's interactions with biological systems has revealed several critical findings:

  • Toxicological Effects: Acetochlor has been identified as a probable human carcinogen and disruptor of thyroid function. Studies indicate that it can lead to nasal turbinate tumors through cytotoxic mechanisms .
  • Aquatic Toxicity: In aquatic environments, acetochlor has been shown to affect fish behavior and physiology by inducing oxidative stress, lowering tissue protein levels, and causing DNA damage in various organs .
  • Environmental Impact: Acetochlor is frequently detected in natural water bodies, raising concerns about its ecological effects on non-target species and potential bioaccumulation .

Acetochlor shares similarities with several other herbicides within the chloroacetanilide class. The following table highlights these compounds along with their unique features:

Compound NameChemical StructureUnique Features
AlachlorC₁₄H₁₈ClNO₂Widely used but has higher toxicity concerns than acetochlor.
PropachlorC₁₄H₁₈ClNO₂Effective against similar weed types but less commonly used today.
MetolachlorC₁₄H₁₈ClNMore selective for certain weeds; used primarily in soybean cultivation.
ButachlorC₁₄H₁₈ClNO₂Similar mode of action but often less effective against certain weed species compared to acetochlor.

Acetochlor's uniqueness lies in its specific mechanism of action targeting gibberellin pathways and its registration status as a safer alternative to older herbicides like atrazine.

Physical Description

Light amber to violet oily liquid; [HSDB] Light yellow liquid; [MSDSonline]

Color/Form

Clear, viscous liquid
Pale straw-colored oil
Thick, oily liquid, light amber to violet

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

269.1182566 g/mol

Monoisotopic Mass

269.1182566 g/mol

Boiling Point

BP: 172 °C at 5 mm Hg
BP: 134 °C at 0.4 to

Flash Point

>93 °C (tag closed cup)

Heavy Atom Count

18

Density

1.136 g/mL at 20 °C; 1.107 g/mL at 25 °C; 1.1 g/mL at 30 °C

LogP

3.03 (LogP)
log Kow = 4.14

Odor

Aromatic odor

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides and hydrogen chloride/.

Melting Point

10.6 °C

UNII

8L08WMO94K

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H361f: Suspected of damaging fertility [Warning Reproductive toxicity];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Herbicides

Vapor Pressure

0.000028 [mmHg]
2.2X10-2 mPa /1.67X10-7 mm Hg/ at 20 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

123113-74-6
34256-82-1

Absorption Distribution and Excretion

Acetochlor is rapidly and almost entirely absorbed (>80% in 48hr). It is widely distributed in well perfused organs and shows a low potential for bioaccumulation. There is some accumulation in nasal turbinates in rats but not in mice. The elimination occurs mainly via urine (66-72% in 48hr) and feces (12-21% in 48hr, from which 80-85% is eliminated through bile).
Absorbed mainly by germinating plant shoots, secondarily by roots. Translocation ... throughout the plant, with higher concentrations in vegetative parts than in reproductive parts.

Metabolism Metabolites

The main pathway of metabolism is the glutathione conjugation and further mercapturic acid pathway and glucuronidation. ...
... /Researchers/ positively identified acetochlor mercapturate (ACM) as a metabolite of acetochlor in urine samples collected during a 24 hr period from custom (commercial) applicators who had applied acetochlor on either the day of or the day before urine collection. Concentrations in applicator urine samples ranged from 0.5 to 449 ug/L (0.3-121 ug/g creatinine). ... /Investigators/ found that ACM accounted for as much as 42% of the total acetochlor-derived metabolites; however, as the exposure level decreased (based on total acetochlor metabolite level), ACM became a less abundant metabolite of acetochlor (<17%). Unmetabolized acetochlor was also measured in the urine samples analyzed. At high exposures (classified as >100 ug/L), acetochlor accounted for about 0.8% of the total excreted acetochlor metabolites (approximately 2% of the ACM concentrations). At lower exposures (classified as ACM<10 ug/L), ACM and acetochlor concentrations were similar. Additionally, we tentatively identified another acetochlor metabolite that appeared to be important at low levels of exposure.
Acetachlor has known human metabolites that include 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide and N-(Ethoxymethyl)-2-ethyl-6-methylaniline.

Wikipedia

Acetochlor

Use Classification

Agrochemicals -> Pesticides

Methods of Manufacturing

Acetochlor is produced by reaction of chloroacetyl chloride with the azomethine of 2-ethyl-6-methylaniline and formaldehyde, followed by treatment with ethanol.
Ethoxy methylation of the appropriate acetanilide.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies acetochlor (technical grade) as Class III: slightly hazardous; Main Use: herbicide.

Analytic Laboratory Methods

Method: Abraxis 500021; Procedure: immunoassay, magnetic particle; Analyte: acetochlor; Matrix: water; Detection Limit: 0.04 ppb.
Method: EPA-NERL 525.2; Procedure: gas chromatography/mass spectrometry; Analyte: acetochlor; Matrix: finished drinking water, source water, or drinking water in any treatment stage; Detection Limit: not provided.
Method: EPA-OGWDW/TSC 526; Procedure: gas chromatography/mass spectrometry; Analyte: acetochlor; Matrix: raw water and finished drinking water; Detection Limit: 0.015 ug/L.
Method: USGS-NWQL O-1126-95; Procedure: gas chromatography-mass spectrometry with select-ion monitoring; Analyte: acetochlor; Matrix: natural water; Detection Limit: 0.0015 ug/L.
Product by glc. Residues in crops and animal products determined by hydrolysis and gc ... Analysis in water determined by gc-ms, or by gc with ECD ... Residues in soil by gc/ms or gc with ECD or NPD.

Storage Conditions

Store in original container only. Keep container closed when not in use. Do not store near food or feed. /DuPont Breakfree Herbicide/
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Stability Shelf Life

Stable for over 2 years at 20 °C (EC formulation)

Dates

Modify: 2023-08-15

Nanomaterial-enhanced 3D-printed sensor platform for simultaneous detection of atrazine and acetochlor

Xiaofan Ruan, Yijia Wang, Eunice Y Kwon, Limin Wang, Nan Cheng, Xiangheng Niu, Shichao Ding, Bernard J Van Wie, Yuehe Lin, Dan Du
PMID: 33878594   DOI: 10.1016/j.bios.2021.113238

Abstract

The widespread use of herbicides in agriculture and gardening causes environmental and safety issues such as water pollution. Thus, efficient and convenient analysis of the levels of herbicide residues is of significant importance. Here, we employed 3D-printing to design a multiplex immunosensor for simultaneous detection of two widely used herbicides, atrazine and acetochlor. Multiplexing was achieved through customization of a lateral flow immunoassay, and then integrated with an electrochemical analyzer for ultrasensitive detection. Quantification of herbicide residues was realized through the detection of a novel nanomaterial label, the mesoporous core-shell palladium@platium nanoparticle (Pd@Pt NP), for its outstanding peroxidase-like property. During the electrochemical analysis, the catalytic activity of Pd@Pt NPs on the redox reaction between thionin acetate and hydrogen peroxide provided an electrochemically driven signal that accurately indicated the level of herbicide residues. Using this Nanomaterial-enhanced multiplex electrochemical immunosensing (NEMEIS) system, simultaneous detection of atrazine and acetochlor was realized with a limit of detection of 0.24 ppb and 3.2 ppb, respectively. To further evaluate the feasibility, the optimized NEMEIS was employed for detection in atrazine and acetochlor residue-containing spiked samples, and an overall recovery with 90.8% - 117% range was obtained. The NEMEIS constructed with the aid of 3D-printing provides a rapid, precise, economical, and portable detection device for herbicides, and its success suggests potential broad applications in chemical analysis, biosensors and point-of-care monitoring.


Environmental disappearance of acetochlor and its bioavailability to weed: A general prototype for reduced herbicide application instruction

Nan Zhang, Fei Xie, Qian Nan Guo, Hong Yang
PMID: 33277001   DOI: 10.1016/j.chemosphere.2020.129108

Abstract

The consecutive application of herbicide acetochlor has resulted in the widespread drug resistance of weeds and the high risks to environment and human health. To assess environmental behaviors and minimal dosage of acetochlor application in the realistic soil, we systematically investigated the acetochlor adsorption/desorption, mobility, leaching, degradation, weed bioavailability and lethal dosage of acetochlor in three soil types including Nanjing (NJ), Yancheng (YC) and Yingtan (YT). Under the same conditions (60% moisture and darkness), acetochlor had a half-life of disappearance 3 days in NJ, 4.9 days in YC and 25.7 days in YT soils. The HRLC-Q-TOF-MS/MS analyses identified ten metabolites and eight conjugates generated through dealkylation, hydroxylation, thiol conjugation and glycosylation pathways. The acetochlor adsorption to soils ranked in the order of YT > YC > NJ and was committed to the Freundlich model. By examining the effects of soil moisture, microbial activity, illumination/darkness, etc. on acetochlor degradation in soils, we showed that the chemical metabolisms could undergo multiple processes through soil microbial degradation, hydrolysis or photolysis-mediated mechanisms. The longitudinal migration assay revealed that acetochlor leaching ability in the three soils was YT > YC > NJ, which was negatively associated with the order of adsorption behavior. Four kinds of weed were grown in the acetochlor-contaminated NJ soil. The lethal concentrations for the weed plantlets were 0.16-0.3 mg/kg, much lower than the dosage of realistic field application. Overall, our work provided novel insights into the mechanism for acetochlor behaviors in soils, the natural degradation process in the environment, and the lethal concentration to the tested weed plants.


Photosynthetic and physiological responses to acetochlor in paired near-isogenic lines of waxy maize (Zea mays L.)

Ying Feng, Xuemei Zhong, Yuhan Yao, Zhensheng Shi, Fenghai Li, Hongwei Wang, Xiangling Lv, Wanli Du, Min Zhu, Hu Yang, Dexuan Meng
PMID: 33394398   DOI: 10.1007/s11356-020-12043-w

Abstract

Acetochlor is always used in maize (Zea mays L.) fields as a common pre-emergence herbicide. In this field study, we investigated the effects of acetochlor on the photosynthetic characteristics, chlorophyll fluorescence parameters, and antioxidant enzyme activities in acetochlor-resistant (BWC95) and acetochlor-sensitive (BWC12) near-isogenic lines. We sprayed acetochlor after sowing, using water treatment as the control. After spraying acetochlor, the net photosynthetic rate, stomatal conductance, transpiration rate, and the function of chloroplasts were significantly lower in BWC12 than BWC95, whereas the intercellular CO
concentrations and stomatal limitation values were higher. In addition to nonphotochemical quenching, chlorophyll fluorescence measurements obtained using leaves showed that the maximum photochemical efficiency of photosystem II (PSII), actual photochemical efficiency of PSII, photochemical quenching of chlorophyll fluorescence, and electron transport rate were higher in BWC95 than BWC12 after acetochlor treatment. H
O
and O
˙
levels were higher in BWC12 than BWC95, which resulted in severe membrane lipid peroxidation due to sustained oxidative stress. Thus, the malondialdehyde content increased significantly with the exposure time in BWC12, and the antioxidant enzyme activities were lower in BWC12 than BWC95. The results show that acetochlor resistance is directly related to a high photosynthetic rate and a protective antioxidant enzyme system.


Enantioselective toxicity and oxidative stress effects of acetochlor on earthworms (Eisenia fetida) by mediating the signaling pathway

Yalei Liu, Kuan Fang, Xiaolian Zhang, Tong Liu, Xiuguo Wang
PMID: 33069465   DOI: 10.1016/j.scitotenv.2020.142630

Abstract

Acetochlor (ACT) as a widely used chiral chloroacetamide herbicide is appropriate to evaluate the potential toxicity in soil ecosystems at enantiomeric level. The acute and subchronic toxicities of R-acetochlor (R-ACT) and S-acetochlor (S-ACT) on earthworms (Eisenia fetida) were investigated in the present study. Residual analyses showed that S-ACT degraded faster than R-ACT in artificial soil with half-lives of 16.5 and 21.7 d, respectively. Additionally, significant enantioselective acute toxicity in earthworms from between S-ACT and R-ACT (p < 0.05) was observed, and the acute toxicity of R-ACT were 1.9 and 1.5 times higher than those of S-ACT in the filter paper test and artificial soil test. The hydroxyl radical (OH
) content, superoxide dismutase (SOD) and antioxidant enzyme catalase (CAT) activities, and cytochrome P450 content in earthworms significantly increased under the influence of ACT enantiomers; however, the acetylcholinesterase (AchE) activity was significantly inhibited after exposure to the two enantiomers. Moreover, lipid peroxidation and DNA damage were induced by ACT enantiomers. The results of transcriptome sequencing indicated that R-ACT induced a stronger oxidative stress effect than S-ACT in earthworms by mediating signaling pathways, which may be the primary reason for the enantioselective toxicity between S-ACT and R-ACT. Overall, the results demonstrated that R-ACT has a higher risk than S-ACT in the soil environment, which is important for understanding the enantioselective behavior of chloroacetamide pesticides.


Sensitive Determination of Acetochlor, Alachlor, Metolachlor and Fenthion Utilizing Mechanical Shaking Assisted Dispersive Liquid-Liquid Microextraction Prior to Gas Chromatography-Mass Spectrometry

Süleyman Bodur, Tülay Borahan, Nuray Ates, Sezgin Bakırdere
PMID: 32839840   DOI: 10.1007/s00128-020-02965-z

Abstract

A green, sensitive and accurate dispersive liquid-liquid microextraction (DLLME) method was used to preconcentrate four selected pesticides in dam lake water samples for determination by gas chromatography-mass spectrometry (GC-MS). Conditions of the DLLME method were comprehensively investigated and optimized according to type/volume of extraction solvent, type/volume of dispersive solvent, and type/period of mixing. The developed method was validated according to the limits of detection and quantitation, accuracy, precision and linearity. Under the optimum conditions, limit of detection values calculated for alachlor, acetochlor, metolachlor and fenthion were 1.7, 1.7, 0.2 and 7.8 µg/kg (mass based), respectively. The method recorded 202, 104, 275 and 165 folds improvement in detection power values for acetochlor, alachlor, metolachlor and fenthion, respectively, when compared with direct GC-MS measurements. In order to evaluate the accuracy of the developed method, real sample application with spiking experiments was performed on dam lake water samples, and satisfactory percent recovery results in the range of 81%-120% were obtained.


Anaerobic biodegradation of acetochlor by acclimated sludge and its anaerobic catabolic pathway

Junwei Liu, Xuan Zhang, Jianyi Xu, Jiguo Qiu, Jianchun Zhu, Hui Cao, Jian He
PMID: 32810802   DOI: 10.1016/j.scitotenv.2020.141122

Abstract

Acetochlor is a chloroacetamide herbicide that has been widely used for weed control in recent decades. The contamination from its residue in the environment has raised major serious concerns. The aerobic degradation of acetochlor has been well studied; however, little is known regarding its anaerobic degradation. In the study, anaerobic sludge with high acetochlor degradation efficiency was obtained by pressure acclimation in a continuous flow anaerobic reactor. The acetochlor degradation dynamics followed a first-order kinetic reaction equation. The acclimated sludge could degrade six chloroacetamide herbicides with the degradation efficiencies observed as alachlor > acetochlor > propisochlor > butachlor > pretilachlor > metolachlor, and the N-alkoxyalkyl structure of these herbicides significantly affected their biodegradability. Five metabolites, 2-ethyl-6-methyl-N-(ethoxymethyl)-acetanilide, N-(2-methyl-6-ethylphenyl) acetamide, N-2-ethylphenyl acetamide, N-2-ethylphenyl formamide and 2-ethyl-N-carboxyl aniline were identified, and a putative anaerobic acetochlor degradation pathway, initiated by dechlorination, was subsequently proposed. During acclimation, the community diversity of both eubacteria and archaea in the anaerobic sludge decreased, while the abundance of microbes belonging to genera Sporomusa, Sporobacterium, Dechloromonas, Azotobacter and Methanobacterium were significantly increased and dominated the acclimated sludge, and showing a positive correlation with the acetochlor degradation capacity. These findings should be valuable to elucidate the mechanisms associated with the anaerobic catabolism of acetochlor and facilitate the engineering application of anaerobic treatment for removing acetochlor from wastewater.


Changes in thyroid hormone levels and related gene expressions in embryo-larval zebrafish exposed to binary combinations of bifenthrin and acetochlor

Dongmei Guo, Wenping Liu, Jing Qiu, Yun Li, Liezong Chen, Shenggan Wu, Qiang Wang, Yongzhong Qian
PMID: 32468518   DOI: 10.1007/s10646-020-02206-3

Abstract

Bifenthrin (BF) and acetochlor (AT) are widely used as an insecticide and herbicide, respectively, which are introduced to the aquatic environment as a natural result. Although the thyroid active substances may coexist in the environment, their joint effects on fish have not been identified. We examined the joint toxicity of BF and AT in zebrafish (Danio rerio) in this study. An acute lethal toxicity test indicated that the median lethal concentration (LC
) values of BF and AT under 96 h treatment were 0.40 and 4.56 µmol L
, respectively. The binary mixture of BF + AT displayed an antagonistic effect on the acute lethal toxicity. After 14 days post fertilization (dpf) with exposure to individual pesticides at sub-lethal concentrations of, no effects were observed on the catalase (CAT) and peroxidase (POD) activities, while the binary mixtures (except for the 7.2 × 10
µmol L
BF + 1.2 × 10
µmol L
AT exposure group) significantly induced the CAT activity. The superoxide dismutase (SOD) activity and triiodothyronine (T3) level were significantly increased in all exposure groups. The thyroxine (T4) level remained unchanged after exposure to individual pesticides, but significantly increased in the 7.2 × 10
µmol L
BF + 1.2 × 10
µmol L
AT group. The expressions of the genes Dio2, TRa, TSHβ and CRH in the thyroid hormone (TH) axis were significantly up-regulated in the 7.2 × 10
µmol L
BF + 0.4 × 10
µmol L
AT group. Our data indicated that the binary mixture of BF + AT significantly altered the antioxidant enzyme activities and gene expressions in the hypothalamic-pituitary-thyroid (HPT) axis and changed the TH levels.


Acetochlor affects zebrafish ovarian development by producing estrogen effects and inducing oxidative stress

Yingying Zhang, Wen Xue, Runze Long, Hui Yang, Wenzhi Wei
PMID: 32394252   DOI: 10.1007/s11356-020-09050-2

Abstract

Acetochlor is one of the most widely used pesticides worldwide and widely distributed in the water environment. However, studies on the reproductive influence of acetochlor are still limited. To investigate the impact and potential mechanism of acetochlor on fish ovarian development, zebrafish were utilized as experiment models. The ovarian histology, ovarian development-related genes, and plasma oxidative stress-related indexes were investigated following acetochlor (at nominal concentration 1, 10, and 100 μg/L) exposure for 7 and 21 days. Results showed that low-dose acetochlor had estrogen effect and induced zebrafish estradiol (E
) and ovarian vitellogenin (Vtg) synthesis and promoted ovarian development, while long-term exposure to higher doses of acetochlor reduced the ability of ovarian resistance to oxidative stress and destroyed the development of the ovary. Moreover, bone morphogenetic protein 15 (bmp15) and growth differentiation factor 9 (gdf9) were also involved in the influence of acetochlor on the ovarian development of zebrafish.


Phytoremediation of acetochlor residue by transgenic Arabidopsis expressing the acetochlor N-dealkylase from Sphingomonas wittichii DC-6

Cuiwei Chu, Bin Liu, Junwei Liu, Jian He, Lijie Lv, Hongmei Wang, Xiangting Xie, Qing Tao, Qing Chen
PMID: 32361114   DOI: 10.1016/j.scitotenv.2020.138687

Abstract

Transgenic engineering is an effective way for plants to obtain strong degradation or detoxification abilities to target pollutants. Acetochlor is an important and widely used herbicide, however, its residue is persistent in soil and is toxic to humans and rotation crops. In this study, the degradation ability and tolerance to acetochlor of transgenic Arabidopsis thaliana synthesizing the oxygenase component, CndA, of the bacterial acetochlor N-dealkylase system, CndABC, were investigated. Two transgenic plants, including a cytoplasm transformant, in which the CndA was located in the cytoplasm, and a chloroplast transformant, in which the CndA was located in the chloroplast, were constructed. The cytoplasm transformant acquired only weak acetochlor degradation activity and displayed little acetochlor tolerance. In contrast, the chloroplast transformant exhibited high degradation efficiency and strong tolerance to acetochlor; it could transform 94.3% of 20 μM acetochlor in water within 48 h and eliminate 80.2% of 5 mg/kg acetochlor in soil within 30 d. The metabolite of acetochlor N-dealkylation catalyzed by CndA, 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), could be released outside the cells by chloroplast transformant and further degraded by indigenous microorganisms in the soil. This study provides an effective strategy for the phytoremediation of acetochlor residue in water and soil.


Assessment of acetochlor use areas in the sahel region of Western Africa using geospatial methods

Cornelis Hoogeweg, Brian Kearns, Naresh Pai, Mark Thomas, Ian van Wesenbeeck, Annette Kirk, Jim Baxter, Acetochlor Registration Partnership
PMID: 32357151   DOI: 10.1371/journal.pone.0230990

Abstract

The goal of this study was to determine the co-occurrence between acetochlor use on crops and potentially vulnerable soils in the Permanent Interstate Committee for Drought Control in the Sahel region of Western Africa. Acetochlor, a pre-emergence herbicide, is used primarily on row crops and has the potential to reach groundwater or surface water following a rain event shortly after application. Off-field transport is often determined by soil properties; therefore, soils within potential use areas were assessed and mapped to establish areas with soils vulnerable to leaching and/or runoff. Corn and cotton production areas were used as surrogate crops for high potential use areas of acetochlor within areas identified using GlobCover land use data and the Spatial Production Allocation Model agricultural statistics data. The geospatial analysis identified approximately 462 million ha of potentially vulnerable soils in the Sahel region of which 65.7 million ha are within agricultural areas. An adjustment for corn and cotton production areas showed that 2.2 million ha or 3.3% of agricultural fields could have potential restrictions for acetochlor use. Approximately 0.159 million ha of soils or 0.24% of agricultural fields are in the presence of shallow groundwater, defined by depth < 9 m. In addition, 0.0128 million ha or 0.02% were determined to be adjacent to surface water bodies. To understand the uncertainty associated with the use of specific land cover datasets, an overlay assessment was conducted using alternative data sources. Overlap between selected land cover datasets in the Sahel region varies and ranges from 24.7% to 75.5% based on a merged 2009 GlobCover and CCI LC datasets. In comparison with the merged 2005 and 2009 GlobCover dataset, the cropland overlaps range from 38.9% to 85.0%. This demonstrates that the choice of land cover dataset can have a significant impact on a spatial assessment. Results from this assessment demonstrate that only a small fraction of vulnerable agricultural soils across the region may be a risk for contamination by acetochlor of groundwater or surface resources, based on product label recommendations. Given the availability of spatial data in a region, the methods contained herein may additionally be used in other localities to provide similar information that can be helpful for water quality management.


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